molecular formula C11H10O4 B6229168 4,6-dimethoxy-1-benzofuran-2-carbaldehyde CAS No. 108639-48-1

4,6-dimethoxy-1-benzofuran-2-carbaldehyde

Cat. No. B6229168
CAS RN: 108639-48-1
M. Wt: 206.2
InChI Key:
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Description

4,6-dimethoxy-1-benzofuran-2-carbaldehyde is a chemical compound with the CAS Number: 108639-48-1 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 4,6-dimethoxy-1-benzofuran-2-carbaldehyde .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 4,6-dimethoxy-1-benzofuran-2-carbaldehyde can be represented by the InChI code: 1S/C11H10O4/c1-13-7-4-10(14-2)9-3-8(6-12)15-11(9)5-7/h3-6H,1-2H3 . The key for this InChI code is CGKXSPVNHTZZGR-UHFFFAOYSA-N .

Safety and Hazards

The safety information for 4,6-dimethoxy-1-benzofuran-2-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Future Directions

Benzofuran compounds, including 4,6-dimethoxy-1-benzofuran-2-carbaldehyde, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future direction in this field could involve further exploration of the biological activities of 4,6-dimethoxy-1-benzofuran-2-carbaldehyde and its potential applications as a therapeutic agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dimethoxy-1-benzofuran-2-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the protection of the aldehyde group, the formation of the benzofuran ring, and the introduction of the methoxy groups.", "Starting Materials": [ "2-hydroxybenzaldehyde", "dimethyl sulfate", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium acetate", "potassium carbonate", "2-methoxyphenol" ], "Reaction": [ "Protection of the aldehyde group by reaction with dimethyl sulfate and sodium hydride", "Formation of the benzofuran ring by reaction with acetic anhydride and sulfuric acid", "Introduction of the first methoxy group by reaction with sodium acetate and dimethyl sulfate", "Introduction of the second methoxy group by reaction with potassium carbonate and 2-methoxyphenol", "Deprotection of the aldehyde group by reaction with sulfuric acid" ] }

CAS RN

108639-48-1

Product Name

4,6-dimethoxy-1-benzofuran-2-carbaldehyde

Molecular Formula

C11H10O4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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